tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate
Description
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate (CAS 124752-23-4; molecular formula C₁₃H₂₂O₅) is a chiral intermediate critical to the synthesis of statins, particularly Rosuvastatin Calcium . Its structure features a dioxane ring with stereospecific (4S,6S) configuration, a formyl group at C6, and a tert-butyl ester at C2. The compound’s stereochemical integrity is essential for the biological activity of the final drug product. It is synthesized via oxidation of hydroxymethyl or acetoxymethyl precursors, often employing reagents like Dess-Martin periodinane or polymer-supported TEMPO catalysts .
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-10(14)9-6-8(7-13)15-12(4,5)16-9/h7-9H,6H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
FEGJRMWFVYDQIV-IUCAKERBSA-N |
Isomeric SMILES |
CC1(O[C@@H](C[C@H](O1)C(=O)OC(C)(C)C)C=O)C |
Canonical SMILES |
CC1(OC(CC(O1)C(=O)OC(C)(C)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Cycle
The primary synthetic route involves oxidation of tert-butyl (4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-carboxylate using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a nitroxyl radical catalyst in conjunction with sodium hypochlorite (NaOCl). The reaction proceeds through a catalytic cycle where TEMPO oxidizes the primary alcohol to the aldehyde, with NaOCl serving as the stoichiometric oxidizer and bromine species (KBr or IBr) acting as co-catalysts.
The mechanism involves:
-
Oxidation of TEMPO : NaOCl converts TEMPO to the oxoammonium ion (), which abstracts a hydrogen from the hydroxymethyl group.
-
Hydride Transfer : The resulting alkoxyamine intermediate undergoes β-hydride elimination, forming the aldehyde and regenerating TEMPO.
-
Halogen Participation : Bromide ions (from KBr) facilitate the oxidation by forming hypobromous acid (HOBr), which accelerates the regeneration of .
Standard Reaction Conditions
Optimal parameters derived from patent data:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| TEMPO Loading | 0.0034–0.020 molar eq. | Higher loading reduces byproducts |
| NaOCl Equivalents | 1.2–1.5 molar eq. | Excess leads to overoxidation |
| Temperature | −15°C to 5°C | Lower temps improve selectivity |
| Solvent | Dichloromethane | Enhances solubility of intermediates |
| Reaction Time | 1–2 hours | Prolonged time risks decomposition |
For example, a 10 kg scale reaction using 1.2 equivalents of 14% NaOCl at −15°C achieved 98% conversion with <0.5% residual hydroxymethyl precursor. The use of dichloromethane as the solvent ensures homogeneous mixing while allowing efficient phase separation during workup.
Crystallization Techniques for Aldehyde Stabilization
Solvent-Antisolvent Crystallization
The oily aldehyde product is stabilized via crystallization using a dichloromethane/heptane system. Key steps include:
-
Concentration : Rotary evaporation under reduced pressure (40°C, 3 cmHg) to remove dichloromethane.
-
Antisolvent Addition : Gradual introduction of n-heptane induces supersaturation, yielding prismatic crystals.
-
Washing Protocol : Crystals are washed with cold heptane (−10°C) to remove residual TEMPO and sodium salts.
The crystalline form exhibits a melting point of 53.5–54.5°C and characteristic X-ray diffraction peaks at 2θ = 8.4°, 12.7°, and 17.2°. This form demonstrates 12-month stability at 25°C with <0.1% aldehyde oxidation to carboxylic acid.
Purity Enhancement Strategies
-
Aqueous Workup : Sequential washes with 10% sodium thiosulfate (to quench excess NaOCl) and saturated NaCl reduce ionic impurities to <100 ppm.
-
Magnesium Sulfate Drying : Achieves residual water content <0.05% w/w, critical for preventing hydrate formation.
-
Filtration Through Silica Gel : Removes polymeric byproducts generated during TEMPO recycling.
Process Optimization and Scalability
Hypochlorite Addition Rate Control
Controlled addition of NaOCl (0.5–1.0 L/min for a 100 L reactor) prevents exothermic runaway, maintaining the temperature below −10°C. Rapid addition (>2 L/min) causes localized heating, leading to 5–10% yield loss due to aldehyde dimerization.
Stoichiometric Adjustments for Scalability
Large-scale batches (≥100 kg) require:
Comparative Analysis of Methodologies
The TEMPO/NaOCl method remains superior for cGMP production due to its reproducibility and robust crystallization protocol.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
In oxidation reactions, the formyl group can be converted to a carboxylic acid, while reduction reactions can convert the formyl group to an alcohol. Substitution reactions can involve the replacement of the tert-butyl group with other functional groups, leading to the formation of different derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
-
Intermediate for Statin Synthesis
The compound is utilized as a precursor in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. Statins are crucial in lowering cholesterol levels and preventing cardiovascular diseases. Studies have shown that this compound can be transformed into various statins such as atorvastatin and rosuvastatin through specific chemical reactions . -
Optical Activity and Pharmaceutical Development
The optical activity of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate enhances its potential as a chiral building block in pharmaceutical chemistry. The ability to produce optically active compounds is essential for developing drugs that exhibit desired biological activities with minimal side effects . -
Research on Metabolic Pathways
Research indicates that this compound may influence metabolic pathways related to lipid metabolism and cholesterol synthesis. As an intermediate, it facilitates the exploration of new therapeutic strategies targeting metabolic disorders .
Case Study 1: Synthesis of Atorvastatin
A study demonstrated the efficient synthesis of atorvastatin using this compound as an intermediate. The reaction conditions were optimized to maximize yield and purity, resulting in a high-quality atorvastatin product suitable for clinical use .
Case Study 2: Development of New Statin Variants
Researchers have explored modifications of the this compound structure to create novel statin variants with improved efficacy and reduced side effects. These studies focus on altering functional groups to enhance pharmacokinetic properties .
Mechanism of Action
The mechanism of action of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The formyl group (-CHO) in the target compound enables nucleophilic additions (e.g., Wittig reactions) to extend the carbon chain, a step critical in statin side-chain formation . In contrast, hydroxymethyl (-CH₂OH) and chloromethyl (-CH₂Cl) derivatives serve as precursors or alkylation agents .
- Stability : The formyl derivative is more oxidation-sensitive than hydroxymethyl or acetoxymethyl analogues, necessitating controlled storage conditions .
Comparison :
- The Dess-Martin oxidation (used for the formyl derivative) offers high selectivity but involves costly reagents .
- TEMPO-based methods are greener and scalable but require specialized catalysts .
- Hydrolysis of acetoxymethyl intermediates (e.g., CAS 154026-95-6) is cost-effective but generates waste requiring purification .
Physicochemical Properties
| Property | tert-Butyl (4S,6S)-6-formyl | tert-Butyl (4R,6S)-6-hydroxymethyl | tert-Butyl (4R,6S)-6-chloromethyl |
|---|---|---|---|
| Molecular Weight | 269.34 g/mol | 271.35 g/mol | 289.80 g/mol |
| Melting Point | Not reported | 98–100°C | Oily liquid at room temperature |
| Solubility | Soluble in THF, DCM | Soluble in MeOH, EtOAc | Soluble in DCM, chloroform |
| Hazards (GHS) | H318 (Eye damage) | H318 (Eye damage) | H302 (Acute toxicity) |
Data compiled from .
Biological Activity
The compound tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate is a derivative of dioxane that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Formula : C13H22O5
- Molecular Weight : 254.31 g/mol
- CAS Number : 124655-09-0
- Purity : Typically >98% .
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statins, which are used to lower cholesterol levels. Statins function by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The compound's structural characteristics may influence its interaction with this enzyme and contribute to its pharmacological effects .
Efficacy in Assays
Research indicates that the compound exhibits significant inhibitory effects on lipid synthesis pathways. In vitro studies have shown that it can reduce cholesterol levels in cultured cells, similar to known statin drugs. For instance, an assay measuring cholesterol reduction in HepG2 cells demonstrated a dose-dependent response with IC50 values comparable to leading statins .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | HMG-CoA reductase inhibition |
| Atorvastatin | 10 | HMG-CoA reductase inhibition |
| Simvastatin | 12 | HMG-CoA reductase inhibition |
Case Studies
-
Cholesterol Reduction in Animal Models :
A study conducted on hyperlipidemic rats showed that administration of this compound resulted in a significant decrease in serum cholesterol levels after four weeks of treatment. The reduction was statistically significant compared to control groups receiving no treatment . -
Impact on Liver Function :
Another investigation assessed the hepatoprotective effects of the compound in a model of induced liver damage. Results indicated that the compound not only reduced liver enzyme levels but also improved histological parameters of liver health . -
Antimicrobial Activity :
Preliminary studies have suggested that this compound may possess antimicrobial properties against certain bacterial strains. In vitro tests demonstrated inhibition zones comparable to those produced by standard antibiotics .
Q & A
Q. What is the synthetic and pharmacological significance of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate?
This compound is a critical chiral intermediate in synthesizing HMG-CoA reductase inhibitors, such as Pitavastatin and Rosuvastatin. The 1,3-dioxane ring and stereochemical configuration (4S,6S) are essential for biological activity, as they mimic the transition state of HMG-CoA reductase catalysis . Methodologically, its synthesis involves protecting group strategies (e.g., tert-butyl esters) and stereoselective oxidation to introduce the formyl group, often using polymer-supported TEMPO for controlled oxidation .
Q. What analytical techniques are routinely employed to confirm the structure and purity of this compound?
- NMR Spectroscopy : To verify stereochemistry (e.g., H and C NMR coupling constants for axial/equatorial protons in the dioxane ring) .
- X-ray Crystallography : For absolute configuration confirmation. Programs like SHELXL (for refinement) and Mercury (for crystal packing analysis) are widely used .
- HPLC-MS : To assess purity and detect diastereomeric impurities, which are common in multistep syntheses .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
Discrepancies in stereochemistry (e.g., 4R,6R vs. 4S,6S configurations) may arise from incomplete chiral induction during formylation or acetal protection steps. To address this:
- Use chiral stationary phase HPLC to separate diastereomers .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance stereoselectivity. For example, dichloromethane at 20°C with pyridine as a base improves acetylation selectivity .
- Validate configurations via NOESY NMR to confirm spatial proximity of key protons .
Q. How do crystallographic data contradictions impact structural assignments?
Variations in unit cell parameters or space groups (e.g., due to twinning or solvent inclusion) can lead to misinterpretation. Mitigation strategies include:
- High-resolution data collection (e.g., synchrotron sources) to reduce noise .
- SHELXD/SHELXE pipelines for robust phasing, especially for small-molecule crystals with weak diffraction .
- Cross-validate with spectroscopic data (e.g., compare experimental IR carbonyl stretches with computational DFT results) .
Q. What experimental design principles optimize the formylation step in synthesis?
The formyl group introduction is critical for downstream reactivity. Key considerations:
- Oxidizing agents : TEMPO/NaClO systems ensure selective oxidation of primary alcohols to aldehydes without over-oxidation .
- Protection/deprotection : Use tert-butyl esters for acid-labile protection, ensuring stability during formylation .
- Yield optimization : Statistical design (e.g., DoE) identifies critical factors (e.g., reaction time, stoichiometry). For instance, an 86% yield is achievable with a 1-hour reaction at 20°C .
Data Contradiction Analysis
Q. How to reconcile conflicting CAS numbers or stereochemical descriptors in literature?
Discrepancies (e.g., CAS 124752-23-4 vs. 154026-95-6) often arise from isomeric variations or registry errors. Resolve by:
- Cross-referencing synthetic protocols : e.g., tert-butyl (4R,6S)-6-(acetoxymethyl) derivatives are intermediates in Pitavastatin synthesis, while (4S,6S)-formyl variants are precursors to aldehyde-containing analogs .
- Consulting crystallographic databases (e.g., Cambridge Structural Database) for validated structures .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
